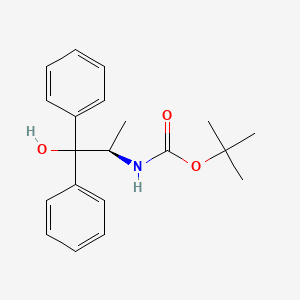
Hydroheptelidic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroheptelidic acid is a derivative of heptelidic acid, a sesquiterpene lactone. It is a naturally occurring compound found in various fungi, including Aspergillus oryzae and Lentinellus ursinus . This compound has garnered interest due to its unique chemical structure and potential biological activities.
Preparation Methods
Hydroheptelidic acid can be synthesized through the fermentation of fungi such as Aspergillus oryzae and Lentinellus ursinus . The process involves culturing these fungi in a suitable medium, followed by extraction and purification of the compound using techniques like silica gel chromatography, ODS, Sephadex LH-20, and HPLC
Chemical Reactions Analysis
Hydroheptelidic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: this compound can participate in substitution reactions, where functional groups are replaced by others.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Hydroheptelidic acid has several scientific research applications:
Chemistry: It is used as a model compound for studying sesquiterpene lactones and their derivatives.
Biology: Research has shown its potential cytotoxic, antimicrobial, and antimalarial activities.
Industry: It is used in the development of natural product-based pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of hydroheptelidic acid involves its interaction with specific molecular targets and pathways. For instance, it has been shown to bind to glyceraldehyde-3-phosphate dehydrogenase (GAPDH), inhibiting its activity . This interaction can disrupt cellular metabolic processes, leading to cytotoxic effects.
Comparison with Similar Compounds
Hydroheptelidic acid is similar to other heptelidic acid derivatives, such as:
Heptelidic acid: The parent compound with similar biological activities.
3-O-acetylheptelidic acid: A derivative with an acetyl group modification.
Lentisinic acid A and B: Dimeric esters derived from heptelidic acid.
Compared to these compounds, this compound is unique due to its specific hydroxyl and hydroxymethyl functional groups, which contribute to its distinct chemical properties and biological activities .
Properties
Molecular Formula |
C15H22O6 |
|---|---|
Molecular Weight |
298.33 g/mol |
IUPAC Name |
(E)-3-[(3aS,4S,5R,7aS)-7a-hydroxy-3-oxo-5-propan-2-yl-1,3a,4,5,6,7-hexahydro-2-benzofuran-4-yl]-2-(hydroxymethyl)prop-2-enoic acid |
InChI |
InChI=1S/C15H22O6/c1-8(2)10-3-4-15(20)7-21-14(19)12(15)11(10)5-9(6-16)13(17)18/h5,8,10-12,16,20H,3-4,6-7H2,1-2H3,(H,17,18)/b9-5+/t10-,11-,12-,15-/m1/s1 |
InChI Key |
WGNDRSIKIXVFLD-HXYHFMIISA-N |
Isomeric SMILES |
CC(C)[C@H]1CC[C@]2(COC(=O)[C@H]2[C@@H]1/C=C(\CO)/C(=O)O)O |
Canonical SMILES |
CC(C)C1CCC2(COC(=O)C2C1C=C(CO)C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


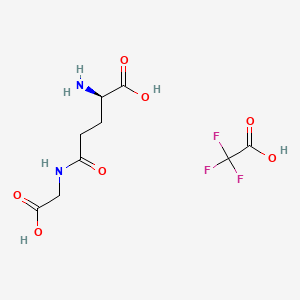
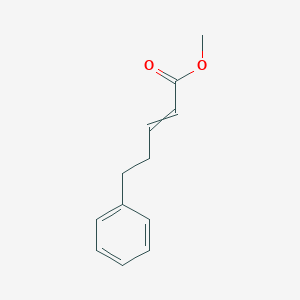
![(3S,5S,7R,9S,10R,13R,14S,16S,19S,27S)-13-ethenyl-19-hydroxy-5,7,9,11-tetramethyl-2-oxa-18-azahexacyclo[19.2.2.13,10.116,19.04,9.014,27]heptacosa-1(24),11,21(25),22-tetraene-15,17-dione](/img/structure/B14081998.png)
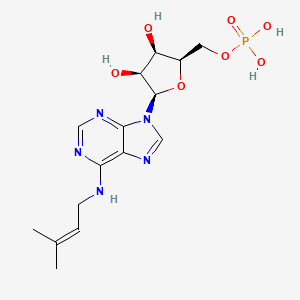
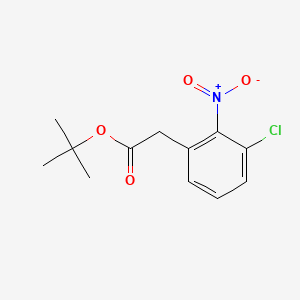
![2-[3-chloro-5-(trifluoromethyl)-1H-pyridin-2-ylidene]-2-cyanoethanedithioic acid](/img/structure/B14082033.png)
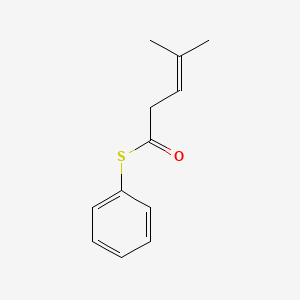
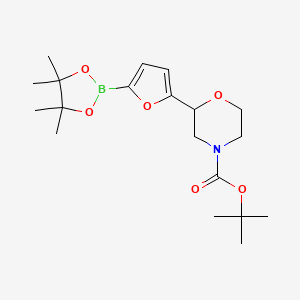
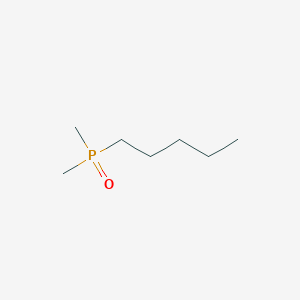
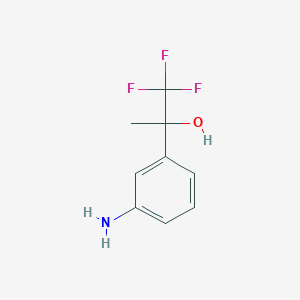
![N-[(2R,4aR,6S,7R,8R,8aS)-2-phenyl-6-phenylmethoxy-8-prop-2-enoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]acetamide](/img/structure/B14082058.png)

![2-[[2-[[2-[[2-[[4-Carboxy-2-[[3-hydroxy-2-(pyrrolidine-2-carbonylamino)butanoyl]amino]butanoyl]amino]-3-phenylpropyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]pentanedioic acid](/img/structure/B14082067.png)
